molecular formula C12H16N2 B11461663 1-Isopentyl-1H-benzimidazole

1-Isopentyl-1H-benzimidazole

Cat. No.: B11461663
M. Wt: 188.27 g/mol
InChI Key: VQHDTNKPHBMTIK-UHFFFAOYSA-N
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Description

1-Isopentyl-1H-1,3-benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core with an isopentyl substituent at the nitrogen atom. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isopentyl-1H-1,3-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The reaction can be catalyzed by various agents such as zinc chloride, sodium metabisulfite, or other Lewis acids . The reaction conditions often include heating the mixture to moderate temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of benzimidazole derivatives, including 1-isopentyl-1H-1,3-benzimidazole, often employs continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Isopentyl-1H-1,3-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

1-Isopentyl-1H-1,3-benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-isopentyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various therapeutic effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

    1H-1,3-Benzimidazole: The parent compound without the isopentyl substituent.

    2-Methyl-1H-1,3-benzimidazole: A methyl-substituted derivative.

    1-Butyl-1H-1,3-benzimidazole: A butyl-substituted derivative.

Uniqueness: 1-Isopentyl-1H-1,3-benzimidazole is unique due to its specific isopentyl substituent, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in pharmacokinetics, bioavailability, and interaction with molecular targets compared to other benzimidazole derivatives .

Properties

IUPAC Name

1-(3-methylbutyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-10(2)7-8-14-9-13-11-5-3-4-6-12(11)14/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHDTNKPHBMTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=NC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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